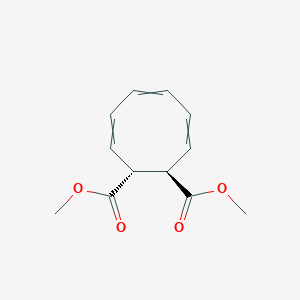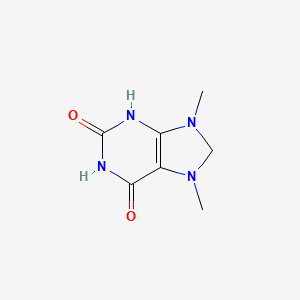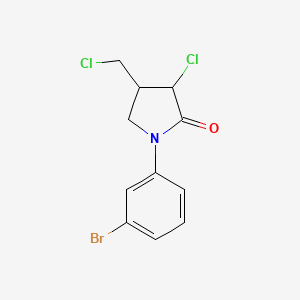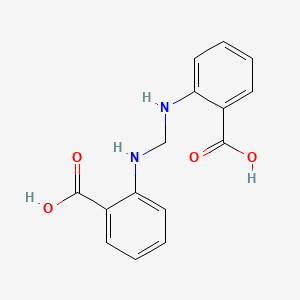
2,2'-(Methylenediimino)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Methylenediimino)dibenzoic acid is a chemical compound with the molecular formula C15H14N2O4 It is characterized by the presence of two benzoic acid groups connected by a methylenediimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylenediimino)dibenzoic acid typically involves the reaction of benzoic acid derivatives with methylenediimino compounds under controlled conditions. One common method includes the use of a condensation reaction where benzoic acid is reacted with formaldehyde and ammonia to form the desired product. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylenediimino bridge.
Industrial Production Methods
Industrial production of 2,2’-(Methylenediimino)dibenzoic acid may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Methylenediimino)dibenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-(Methylenediimino)dibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-(Methylenediimino)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2’-(Methylenediimino)dibenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: A simpler compound with a single carboxylic acid group.
2,2’-Dithiodibenzoic acid: A compound with a similar structure but containing a disulfide bridge instead of a methylenediimino bridge.
Diphenylamine-2,2’-dicarboxylic acid: Another related compound with two carboxylic acid groups attached to a diphenylamine core.
The uniqueness of 2,2’-(Methylenediimino)dibenzoic acid lies in its methylenediimino bridge, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61098-02-0 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[(2-carboxyanilino)methylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15(20)21/h1-8,16-17H,9H2,(H,18,19)(H,20,21) |
InChI Key |
PMAPIPPKZXGDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)

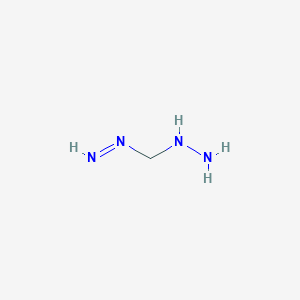
![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
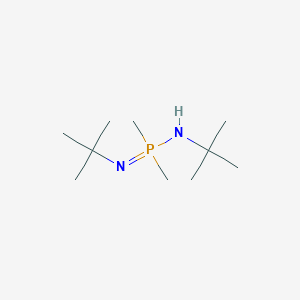

![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
